molecular formula H5NO2P2 B14432958 N-(Hydroxyphosphanyl)phosphonamidous acid CAS No. 83045-14-1

N-(Hydroxyphosphanyl)phosphonamidous acid

Cat. No.: B14432958
CAS No.: 83045-14-1
M. Wt: 112.993 g/mol
InChI Key: NIDWJXNETGUWBL-UHFFFAOYSA-N
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Description

N-(Hydroxyphosphanyl)phosphonamidous acid is a chemical compound characterized by the presence of both phosphonamidous and hydroxyphosphanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hydroxyphosphanyl)phosphonamidous acid typically involves the reaction of phosphonodiamide with hydroxyphosphanyl compounds under controlled conditions. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(Hydroxyphosphanyl)phosphonamidous acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives.

Scientific Research Applications

N-(Hydroxyphosphanyl)phosphonamidous acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(Hydroxyphosphanyl)phosphonamidous acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This interaction is often mediated through the formation of covalent bonds or coordination complexes with metal ions present in the enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acids and phosphonamidous acids, such as aminophosphonic acids and organometallic phosphonic acids .

Uniqueness

N-(Hydroxyphosphanyl)phosphonamidous acid is unique due to its dual functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex chemical structures.

Properties

CAS No.

83045-14-1

Molecular Formula

H5NO2P2

Molecular Weight

112.993 g/mol

IUPAC Name

N-hydroxyphosphanylphosphonamidous acid

InChI

InChI=1S/H5NO2P2/c2-4-1-5-3/h1-5H

InChI Key

NIDWJXNETGUWBL-UHFFFAOYSA-N

Canonical SMILES

N(PO)PO

Origin of Product

United States

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